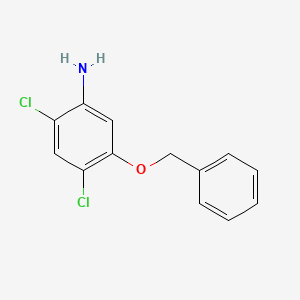

![molecular formula C14H20F3N3O2 B1303764 叔丁基N-{2-[2-氨基-4-(三氟甲基)苯胺]乙基}氨基甲酸酯 CAS No. 215655-42-8](/img/structure/B1303764.png)

叔丁基N-{2-[2-氨基-4-(三氟甲基)苯胺]乙基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

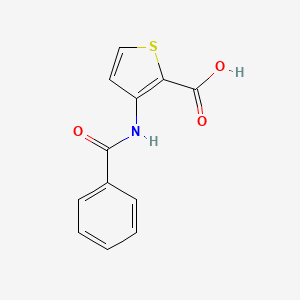

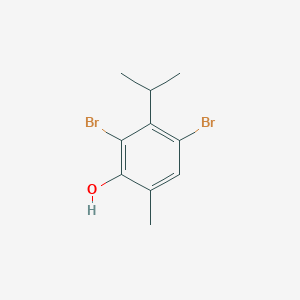

The compound tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. Its structure includes a tert-butyl carbamate group, an aminoethyl linkage, and a trifluoromethyl aniline moiety, which is indicative of its potential utility in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% . These methods could potentially be adapted for the synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The trifluoromethyl group attached to the aniline ring is a common feature in pharmaceuticals due to its ability to modulate the biological activity and metabolic stability of compounds . The presence of the aminoethyl linkage suggests flexibility in the molecule, which could influence its interaction with biological targets.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, N-tert-butanesulfinyl imines, which share structural similarities with tert-butyl carbamates, are used for the asymmetric synthesis of amines and can be activated for the addition of different classes of nucleophiles . Additionally, tert-butyl 2-(trifluoroacetylamino) carboxylates, another related group, can be chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions . These reactions highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The trifluoromethyl group is highly electronegative, which can impact the acidity of adjacent protons and the overall electronic distribution within the molecule . The aminoethyl linkage introduces a basic nitrogen, which could participate in hydrogen bonding and influence the compound's solubility and reactivity. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in drug design.

科学研究应用

生物活性化合物的合成

该化合物是多种生物活性分子的合成中的关键中间体。例如,它已被用于合成奥美替尼(AZD9291),一种用于治疗某些类型非小细胞肺癌的药物。合成途径涉及酰化、亲核取代和还原步骤,以高产率生成关键中间体,突出了其在癌症治疗剂开发中的用途(Zhao等人,2017年)。

合成方法学的进展

该化合物还在推进合成方法学方面发挥作用。例如,它参与了区域选择性脱保护和酰化过程,为复杂分子的新合成路线的开发做出了贡献。这在合成具有独立可去除的氨基保护基的衍生物中尤为相关,促进了具有潜在药用价值的化合物的产生(Pak和Hesse,1998年)。

化学转化和反应

此外,叔丁基N-{2-[2-氨基-4-(三氟甲基)苯胺]乙基}氨基甲酸酯是各种化学转化和反应中不可或缺的一部分。它已被用于通过缩合、氨基保护和脱保护过程等步骤制备化合物,以高产率得到最终产物。这些合成策略突出了该化合物的多功能性和重要性,用于创造具有潜在生物活性的新型化学实体(Wu,2011年)。

晶体学和结构研究

该化合物的用途扩展到晶体学和结构研究,在这些领域中它已被用于了解分子构象和相互作用。例如,相关氨基甲酸酯化合物的晶体学研究提供了对其结构性质的见解,这对于设计具有所需生物性质的分子的至关重要(Kant等人,2015年)。

新型合成中间体

最后,该化合物已被探索作为多种功能化分子的制备中的新型合成中间体。它促进了多种化合物的合成,包括具有抗菌活性的化合物,突出了其在药物化学中的广泛适用性(Prasad,2021年)。

属性

IUPAC Name |

tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPALYCQELHDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378459 |

Source

|

| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

CAS RN |

215655-42-8 |

Source

|

| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

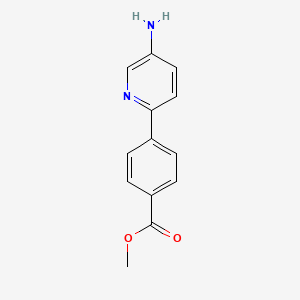

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

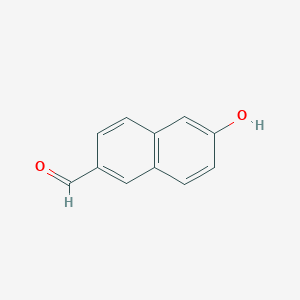

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

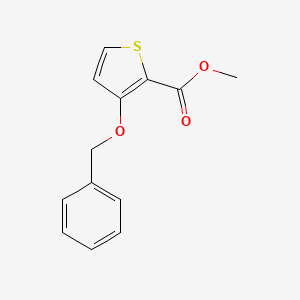

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)